

# Kinetic Analysis of N-Tosylaziridine Reactions: A Comparative Guide

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## Compound of Interest

Compound Name: *N*-Tosylaziridine

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The ring-opening of **N-tosylaziridines** is a cornerstone transformation in organic synthesis, providing a versatile route to highly functionalized amines. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide offers a comparative analysis of the kinetics of **N-Tosylaziridine** reactions with various nucleophiles, supported by experimental data and detailed protocols.

## Comparative Kinetic Data

The reactivity of **N-tosylaziridines** in ring-opening reactions is highly dependent on the nature of the nucleophile and the substitution pattern of the aziridine ring. The following tables summarize key kinetic parameters from both experimental and computational studies, offering a quantitative comparison of these reactions.

## Experimentally Determined Initial Rates of Ag(I)-Catalyzed Ring-Opening

Initial rate studies of the silver(I)-catalyzed ring-opening of **N-tosylaziridines** highlight the influence of the nucleophile on the reaction rate. The data below, extrapolated from the work of Ghorai and colleagues, provides a comparative overview of the reactivity of sulfur, oxygen, and nitrogen nucleophiles.<sup>[1][2][3]</sup>

Nucleophile	Substrate	Catalyst	Initial Rate (relative)
Thiophenol (S-nucleophile)	2-phenyl-N-tosylaziridine	[Ag(COD) <sub>2</sub> ]PF <sub>6</sub>	High
Methanol (O-nucleophile)	2-phenyl-N-tosylaziridine	[Ag(COD) <sub>2</sub> ]PF <sub>6</sub>	Moderate
Aniline (N-nucleophile)	2-phenyl-N-tosylaziridine	[Ag(COD) <sub>2</sub> ]PF <sub>6</sub>	Low

Note: The relative rates are based on the initial rate studies reported. For precise quantitative comparison, examination of the full kinetic data from the original study is recommended.

## Calculated Activation Energies for Nucleophilic Ring-Opening

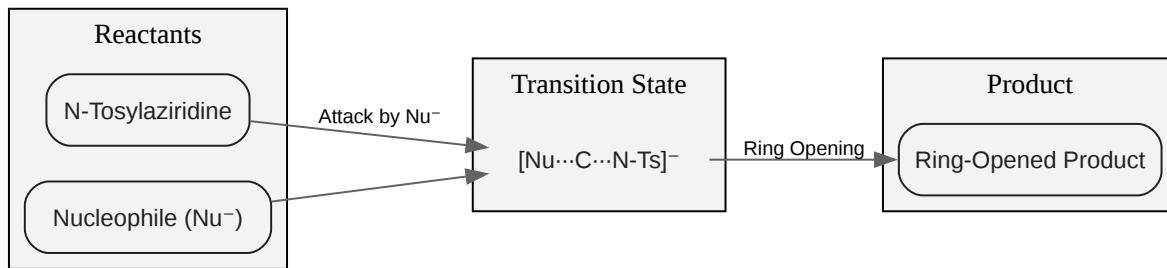
Computational studies provide valuable insights into the intrinsic reactivity of **N-tosylaziridines** and the effect of substituents on the activation barrier of the ring-opening reaction. The following data, derived from density functional theory (DFT) calculations, compares the activation energies for the SN<sub>2</sub> ring-opening of a model **N-tosylaziridine** with that of an epoxide, and illustrates the impact of different N-activating groups.

Electrophile	Nucleophile	Activating Group	Calculated Activation Energy (kcal/mol)
Aziridine	Acetate	-H	32.1
Aziridine	Acetate	-Tosyl (Ts)	~15-20 (estimated)
Aziridine	Acetate	-Mesyl (Ms)	7.0
Aziridine	Acetate	-Triflyl (Tf)	-2.7
Epoxide	Acetate	N/A	16.6

Note: The activation energy for the **N-tosylaziridine** is an estimation based on the trend observed with other electron-withdrawing groups. The negative activation energy for the N-triflylaziridine suggests a very rapid, possibly barrierless, reaction under the calculated conditions.

## Reaction Mechanisms and Signaling Pathways

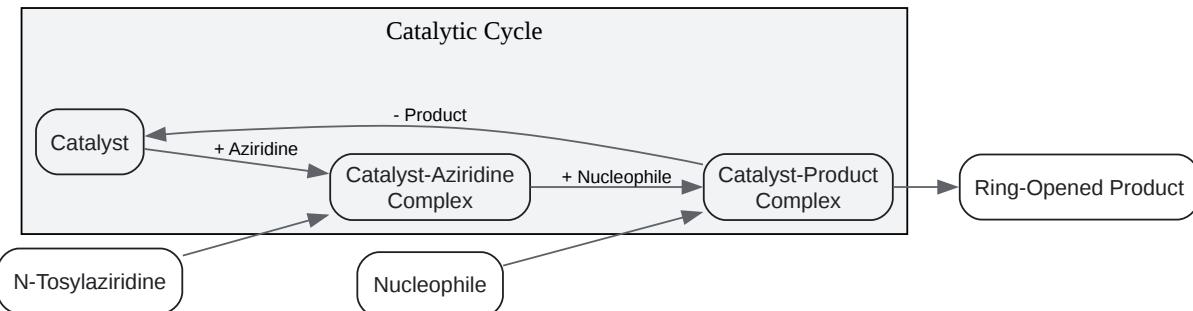
The ring-opening of **N-tosylaziridines** typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. Lewis or Brønsted acid catalysis can be employed to activate the aziridine ring, making it more susceptible to nucleophilic attack.



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Caption: Generalized SN2 mechanism for the nucleophilic ring-opening of **N-Tosylaziridine**.

In the case of catalytic reactions, the catalyst first interacts with the **N-tosylaziridine** to form an activated complex, which then reacts with the nucleophile.



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Caption: Simplified catalytic cycle for the ring-opening of **N-Tosylaziridine**.

## Experimental Protocols

Accurate kinetic analysis of **N-tosylaziridine** reactions requires careful experimental design and execution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time.

### General Protocol for Kinetic Analysis by $^1\text{H}$ NMR Spectroscopy

This protocol outlines a general method for determining the rate of reaction between an **N-tosylaziridine** and a nucleophile.

#### 1. Materials and Instrumentation:

- **N-Tosylaziridine** substrate
- Nucleophile
- Anhydrous deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{CN}$ )
- Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the  $^1\text{H}$  NMR spectrum)

- NMR spectrometer (400 MHz or higher recommended)

- Thermostatted NMR probe

## 2. Preparation of Stock Solutions:

- Prepare a stock solution of the **N-tosylaziridine** of a known concentration in the chosen deuterated solvent.
- Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.
- Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent.

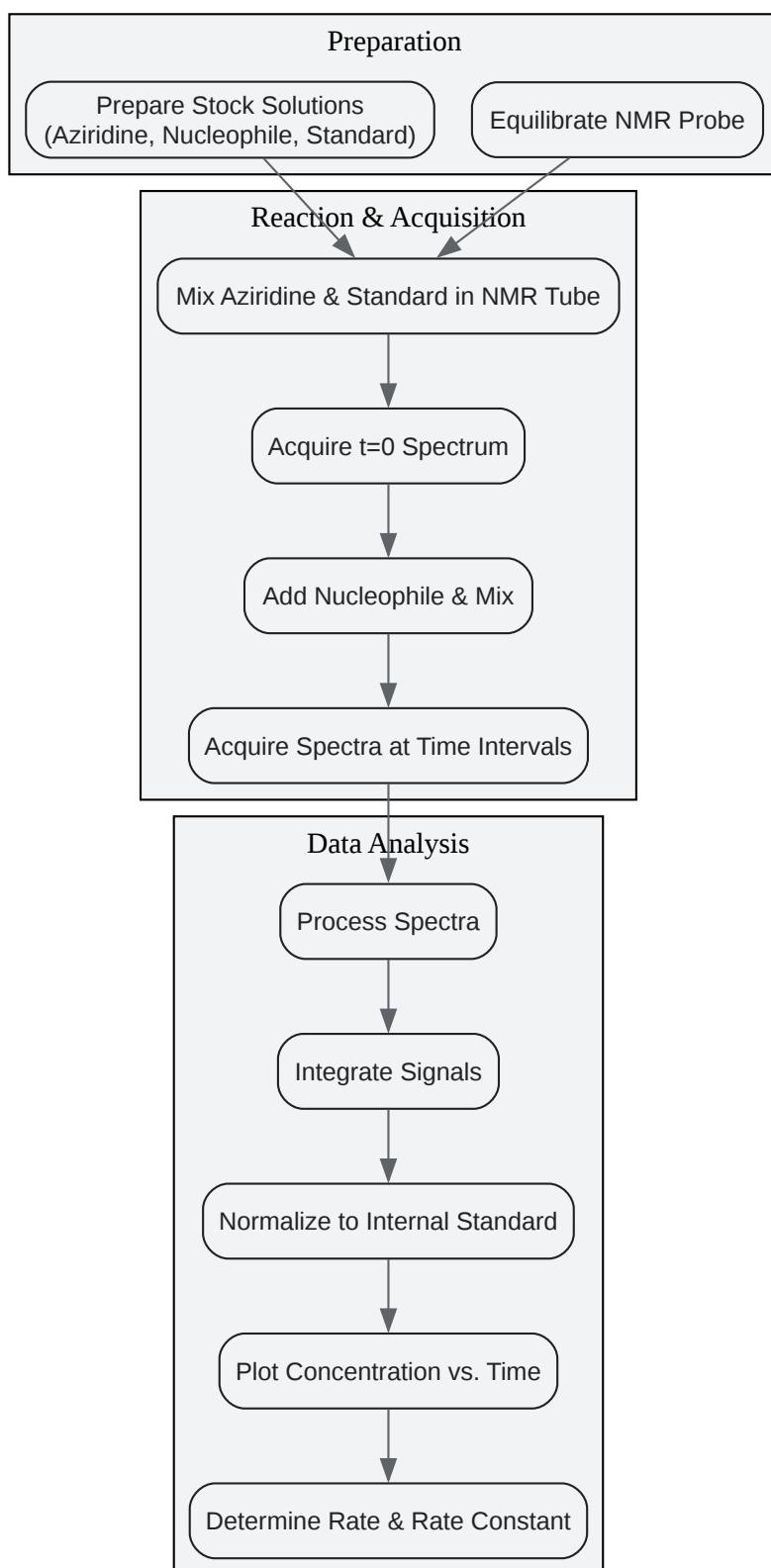
## 3. Experimental Procedure:

- Equilibrate the NMR probe to the desired reaction temperature.
- In an NMR tube, add a known volume of the **N-tosylaziridine** stock solution and the internal standard stock solution.
- Acquire a  $^1\text{H}$  NMR spectrum of the initial mixture (t=0).
- Initiate the reaction by adding a known volume of the pre-thermostatted nucleophile stock solution to the NMR tube.
- Quickly mix the contents and place the NMR tube in the spectrometer.
- Acquire  $^1\text{H}$  NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
- Continue acquiring spectra until the reaction has reached completion or for a sufficient period to determine the initial rate.

## 4. Data Analysis:

- Process the acquired  $^1\text{H}$  NMR spectra (phasing, baseline correction).

- For each spectrum, integrate the signal corresponding to a characteristic proton of the starting **N-tosylaziridine** and a characteristic proton of the ring-opened product. Also, integrate the signal of the internal standard.
- Normalize the integrals of the starting material and product to the integral of the internal standard to account for any variations in spectrometer performance.
- Plot the concentration of the starting material and/or product as a function of time.
- From this plot, determine the initial rate of the reaction. By performing the experiment with varying concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.



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Caption: Experimental workflow for the kinetic analysis of **N-Tosylaziridine** reactions by NMR.

## Conclusion

The kinetic analysis of **N-tosylaziridine** reactions reveals a rich and tunable reactivity profile. The choice of nucleophile and the electronic nature of the activating group on the nitrogen atom are critical factors in determining the rate of ring-opening. The provided data and protocols serve as a valuable resource for researchers in the field, enabling the rational design of experiments and the development of efficient synthetic strategies. Further investigation into the kinetics of these reactions under various catalytic systems will undoubtedly continue to expand the synthetic utility of **N-tosylaziridines**.

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